6-cyano-1H-indole-4-carboxylic acid

EZH2 inhibition epigenetics medicinal chemistry

Synthesizing EZH2 inhibitors like EI1 (IC50 15 nM WT) from 6-haloindole precursors requires costly Pd-catalyzed cyanation, reducing yield and risking metal contamination. 6-Cyano-1H-indole-4-carboxylic acid eliminates 2-3 synthetic steps. • Direct amide coupling: the 6-CN group is retained in the final bioactive molecule EI1 • Avoids late-stage cyanation on complex substrates; enables direct SAR exploration for LSD1 inhibitor programs • ≥95% purity, light gray powder, available from stock for immediate dispatch

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
Cat. No. B13626481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyano-1H-indole-4-carboxylic acid
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C(=O)O)C#N
InChIInChI=1S/C10H6N2O2/c11-5-6-3-8(10(13)14)7-1-2-12-9(7)4-6/h1-4,12H,(H,13,14)
InChIKeyNQRZJJNEZXCSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-1H-indole-4-carboxylic Acid Procurement and Specification


6-Cyano-1H-indole-4-carboxylic acid (CAS 2172473-77-5) is a heterocyclic indole building block with the molecular formula C10H6N2O2 and a molecular weight of 186.17 g/mol . The compound features a cyano (-CN) substituent at the 6-position and a carboxylic acid (-COOH) at the 4-position on the indole scaffold, a substitution pattern that renders it specifically suited as a key synthetic intermediate for targeted pharmaceutical programs, most notably the EZH2 inhibitor EI1 . Commercially, the compound is offered at purities ≥95% and is classified for research and development use only .

Synthetic intermediate for EZH2 inhibitor programs
6-Cyano group retained in final pharmacophore
Direct amide coupling without protecting group manipulation

Why 6-Cyano Substitution Is Irreplaceable in Key Syntheses


The 6-cyano substituent imparts both a strong electron-withdrawing effect and a versatile synthetic handle that cannot be replicated by halogen, hydrogen, or alkyl substituents at the same position [1]. In the context of EZH2 inhibitor synthesis, the 6-cyano group is retained in the final bioactive molecule EI1 and is essential for target engagement . Replacing 6-cyano-1H-indole-4-carboxylic acid with 6-bromo-, 6-chloro-, or unsubstituted indole-4-carboxylic acid would necessitate additional synthetic steps (e.g., palladium-catalyzed cyanation of the bromo precursor) that introduce extra cost, lower overall yields, and risk heavy metal contamination in the final active pharmaceutical ingredient . The quantitative evidence below demonstrates exactly where substitution fails.

! 6-Bromo or unsubstituted analogs require additional cyanation steps, which may reduce overall yield and introduce palladium contamination.
! Changing the 6-substituent alters the electron-withdrawing profile; amide coupling efficiency may shift in ways that require re-optimization.
! Routes starting from non-cyanated analogs add multiple synthetic operations, negatively impacting step economy and throughput.

Quantitative Differentiation Evidence vs. Comparator Analogs


Structural Role of 6-Cyano Group in EZH2 Inhibitory Potency

The cyano group at the 6-position of the indole-4-carboxylic acid core is retained in the final EZH2 inhibitor EI1 (6-cyano-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(pentan-3-yl)-1H-indole-4-carboxamide), which displays IC50 values of 15 nM against EZH2 wild-type and 13 nM against EZH2 Y641F mutant . In contrast, indole-4-carboxylic acid derivatives lacking the 6-cyano substituent (e.g., 6-bromo-1H-indole-4-carboxylic acid or unsubstituted indole-4-carboxylic acid) cannot proceed directly to the active EZH2 inhibitor EI1 without additional cyanation chemistry . The 6-bromo-1H-indole-4-carboxylic acid requires a palladium-catalyzed cyanation step using zinc cyanide under inert atmosphere and elevated temperatures to introduce the cyano group, a transformation that typically proceeds in 60–85% yield depending on substrate and catalyst conditions .

EZH2 Potency Context
Reported
IC50 15 nM (WT); 13 nM (Y641F)
vs
6-Br analog: no direct route; requires Pd cyanation
Cyano group essential for direct inhibitor synthesis
Based on EI1 characterization; cross-study context
EZH2 inhibition epigenetics medicinal chemistry

Procurement Cost Analysis vs. 6-Bromo Analog

At research scale (1 g, ≥95% purity), 6-cyano-1H-indole-4-carboxylic acid is priced at approximately 6,002 CNY/1g (~ USD 830) via Macklin , whereas 6-bromo-1H-indole-4-carboxylic acid is commercially available from multiple vendors at significantly lower cost: USD 22–39.90 per gram [1]. This ~20-fold price differential reflects the added synthetic complexity of introducing the cyano group. However, this direct price comparison is misleading from a total-cost-of-synthesis perspective: the 6-bromo analog requires an additional Pd-catalyzed cyanation step (reagents, catalyst, purification) that erodes the apparent cost advantage and introduces regulatory complexity for any pharmaceutical intermediate destined for GMP production .

Unit Cost (Research Scale)
Cross-study comparable
~6,002 CNY/g
vs USD 22–40/g for 6-Br analog
Higher unit cost offset by eliminated cyanation step
Prices as of May 2026; total cost analysis recommended
procurement cost analysis building block comparison

Synthetic Step Economy Advantage

6-Cyano-1H-indole-4-carboxylic acid provides a convergent, multi-step synthetic route to the EZH2 inhibitor EI1 starting from a single easily-managed building block . The free carboxylic acid at the 4-position enables direct amide coupling with the amino-methyl pyridinone fragment, while the 6-cyano group remains intact throughout . In contrast, analogous synthetic routes starting from 6-bromo-1H-indole-4-carboxylic acid require N-protection, palladium-catalyzed cyanation, and deprotection steps before amide coupling can occur, adding 2–3 additional synthetic steps . Each additional step introduces an estimated 5–15% yield loss and requires purification, negatively impacting overall synthetic throughput. The 6-cyano compound thus offers a step-economic advantage directly relevant to medicinal chemistry programs.

Step Economy
Class-level inference
3–4 steps to EI1
vs
5–7 steps from 6-Br analog
2–3 fewer steps; cumulative yield benefit possible
Based on published EI1 synthetic route
synthetic efficiency step economy medicinal chemistry

Electronic Effect on Carboxylic Acid Reactivity

The 6-cyano group exerts a strong electron-withdrawing meta effect on the indole ring, which modulates the acidity of the 4-carboxylic acid and the overall electronic character of the scaffold [1]. This electronic perturbation is critical for the hydrogen-bonding interactions of the resulting carboxamide derivatives with the EZH2 active site . Unsubstituted indole-4-carboxylic acid (CAS 2124-55-2) lacks this electronic activation and is therefore unable to generate the same binding affinity profile in the final compound [2]. While a direct pKa measurement for 6-cyano-1H-indole-4-carboxylic acid is not publicly reported, the Hammett σm value for a cyano substituent is +0.56, indicating a significant acid-strengthening effect compared to hydrogen (σm = 0.00), which would lower the carboxylic acid pKa by approximately 0.5–1.0 unit relative to unsubstituted indole-4-carboxylic acid [2].

Electronic Activation
Class-level inference
σm (CN) = +0.56; predicted ΔpKa ≈ -0.5 to -1.0
Acid-strengthening effect may enhance coupling efficiency
Hammett relationship; experimental pKa not reported
substituent effect reactivity physicochemical property

Optimal Research and Synthesis Application Scenarios


EZH2 Inhibitor Synthesis for Epigenetic Cancer Programs

The primary documented application of 6-cyano-1H-indole-4-carboxylic acid is as the preferred starting material for EZH2 inhibitor EI1, which demonstrates IC50 values of 15 nM (WT) and 13 nM (Y641F) . The 6-cyano group is retained in the final pharmacophore and is essential for the high-affinity interaction with the EZH2 active site . Using the 6-cyano building block allows direct amide coupling with the pyridinone amine fragment, avoiding 2–3 extra synthetic steps that would be required if starting from a 6-halogenated analog . This application scenario is validated by patent WO2012005805A1, where the synthesis route explicitly begins with commercially available 6-cyano-1H-indole-4-carboxylic acid .

LSD1 Inhibitor Discovery Libraries

Patents covering cyano-substituted indole compounds as LSD1 inhibitors (e.g., US20190092724A1, CN-110267945-A) identify the 6-cyanoindole-4-carboxylic acid scaffold as a privileged core [1]. The cyano group at the 6-position is specifically required for LSD1 inhibitory activity in this chemotype, and the free carboxylic acid at the 4-position serves as the anchor point for diverse amide or ester derivatization [1]. The quantitative advantage of starting from 6-cyano-1H-indole-4-carboxylic acid rather than a non-cyanated alternative is the direct structure-activity relationship (SAR) exploration without the need for late-stage cyanation, which can be challenging on complex substrates [1].

Heteropolycyclic Compound Synthesis via Enolate Intermediates

Research by García et al. (2017) demonstrates the utility of cyano-indole derivatives as key building blocks for heteropolycyclic compounds of pharmaceutical relevance [2]. The electron-withdrawing cyano group at the 6-position activates the indole ring for subsequent transformations, including the formation of chalcone and dihydrochalcone intermediates that serve as precursors to enolate esters [2]. In this context, 6-cyano-1H-indole-4-carboxylic acid provides a functionalized scaffold that can be employed in diversity-oriented synthesis strategies where the cyano group facilitates subsequent heterocycle formation [2].

Application
Selection Property
Validation Focus
EZH2 inhibitor synthesis
6-Cyano handle retention in final pharmacophore
Amide coupling efficiency; target binding context
LSD1 inhibitor discovery libraries
Cyano-substituted indole core for SAR
Direct derivatization without late-stage cyanation
Heteropolycyclic compound synthesis
Electron-withdrawing activation at 6-position
Enolate-mediated heterocycle formation feasibility
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